1-(Bromomethyl)naphthalene-7-carboxaldehyde

Description

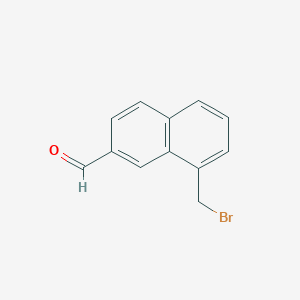

1-(Bromomethyl)naphthalene-7-carboxaldehyde is a polyfunctional naphthalene derivative featuring a bromomethyl (-CH₂Br) group at position 1 and a carboxaldehyde (-CHO) group at position 7 on the naphthalene ring. This compound is of significant interest in organic synthesis due to its dual reactivity: the bromomethyl group serves as a versatile leaving group for nucleophilic substitution, while the aldehyde enables condensation or oxidation reactions.

Synthesis:

The synthesis of such polyfunctional naphthalenes often involves multi-step routes. For example, describes a ten-step sequence for synthesizing 1-methyl-7-halo-2-naphthalenecarboxylic acid derivatives via van Auwers ring closure and subsequent functionalization . A more direct approach, as seen in , involves alkylation using bromomethyl reagents (e.g., 1-(bromomethyl)-4-fluorobenzene) in polar aprotic solvents like DMF with a base (K₂CO₃), which could be adapted for introducing the bromomethyl and aldehyde groups .

Applications:

The compound is primarily used as an intermediate in pharmaceutical and organic synthesis. Its bromomethyl group facilitates alkylation or cross-coupling reactions, while the aldehyde can undergo nucleophilic additions, making it valuable for constructing complex molecules .

Properties

Molecular Formula |

C12H9BrO |

|---|---|

Molecular Weight |

249.10 g/mol |

IUPAC Name |

8-(bromomethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |

InChI Key |

GHRZFWVHOQOKRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Selective bromination of a methyl group attached to the naphthalene ring.

- Introduction of the formyl (aldehyde) group at the 7-position of the naphthalene ring.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Bromination of Methyl Group on Naphthalene

One common approach is the bromination of 1-methylnaphthalene derivatives to introduce the bromomethyl functionality. For example:

- Starting with 1-methylnaphthalene, bromine substitution occurs on the methyl group to yield 1-(bromomethyl)naphthalene derivatives.

- This transformation can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions or elemental bromine in the presence of light or initiators.

A related example from the literature involves the bromination of 2-naphthalenemethanol derivatives using phosphorus tribromide (PBr3) to convert the hydroxymethyl group to bromomethyl with high yield (up to 95% over three steps involving reduction and bromination).

Formylation at the 7-Position of Naphthalene

The introduction of the aldehyde group at the 7-position is often carried out by:

- Sommelet reaction on bromomethyl naphthalene derivatives.

- Vilsmeier–Haack formylation or other electrophilic aromatic substitution methods targeting the 7-position.

A patent describes a method where 4-bromine-1-bromomethyl naphthalene undergoes a Sommelet reaction to yield 4-bromine-1-naphthaldehyde, which is structurally analogous to the this compound synthesis pathway.

Representative Synthetic Procedure

A reported procedure for a closely related compound involves:

- Stirring a mixture of the naphthalene derivative with a benzyl bromide in tetrahydrofuran (THF) at elevated temperatures.

- Quenching with acetic acid and aqueous acid work-up.

- Purification by flash chromatography to afford the bromomethylated aldehyde in approximately 70% yield.

Comparative Table of Preparation Methods

Research Findings and Notes

- The bromination step targeting the methyl group on the naphthalene ring is highly selective due to the benzylic position's reactivity.

- Conversion of hydroxymethyl to bromomethyl groups using phosphorus tribromide is efficient and yields high purity products.

- Sommelet reaction is a classic method for converting benzyl halides to aldehydes and is applicable to naphthalene derivatives.

- Purification techniques such as flash chromatography on silica gel with hexane/ethyl acetate mixtures are standard to isolate the target compound.

- Yields vary depending on reaction conditions but generally range from moderate to high (70–95%).

- The presence of bromine at the benzylic position allows further functionalization, making this compound a versatile intermediate.

The preparation of this compound involves strategic bromination of methyl groups on naphthalene derivatives followed by formylation reactions. Multiple synthetic routes are documented, including radical bromination, PBr3-mediated bromination of hydroxymethyl precursors, and Sommelet reactions for aldehyde introduction. These methods have been validated by various research groups and patents, showing good yields and reproducibility.

The choice of method depends on available starting materials, desired scale, and purity requirements. The data compiled here from diverse sources provide a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution: Derivatives with new functional groups replacing the bromomethyl group.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

1-(Bromomethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is explored for its potential in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various redox reactions. These properties make it a versatile compound for chemical transformations.

Comparison with Similar Compounds

The following analysis compares 1-(Bromomethyl)naphthalene-7-carboxaldehyde with structurally related naphthalene derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural and Functional Group Comparisons

Key Compounds :

7-Hydroxy-1-naphthaldehyde (C₁₁H₈O₂) : Features a hydroxyl (-OH) at position 7 and an aldehyde at position 1. The hydroxyl group enhances solubility in polar solvents and enables oxidation or etherification reactions, contrasting with the electrophilic bromomethyl group in the target compound .

7-Methoxynaphthalene-1-carboxaldehyde (C₁₂H₁₀O₂) : The methoxy (-OMe) group at position 7 increases electron density on the ring, directing electrophilic substitutions to specific positions. This contrasts with the bromomethyl group, which acts as a leaving group .

7-Bromonaphthalene-1-carboxylic acid (C₁₁H₇BrO₂) : Substituted with bromine at position 7 and a carboxylic acid (-COOH) at position 1. The carboxylic acid enables acid-base reactions, while bromine participates in coupling reactions .

1-Bromo-7-methoxyNaphthalene (C₁₁H₉BrO) : Bromine at position 1 and methoxy at position 5. The bromine here is inert compared to the reactive bromomethyl group in the target compound .

1-Bromomethyl-7-fluoro-naphthalene (C₁₁H₈BrF) : Fluorine at position 7 and bromomethyl at position 1. Fluorine’s electronegativity influences electronic properties but lacks the aldehyde’s reactivity .

Physical Properties

The table below summarizes key physical properties of related compounds:

Notes:

- The bromomethyl group in the target compound increases molecular weight compared to non-halogenated analogs.

- The aldehyde group likely reduces melting points due to decreased symmetry compared to carboxylic acids .

Biological Activity

1-(Bromomethyl)naphthalene-7-carboxaldehyde is a compound derived from naphthalene, which has garnered interest due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of naphthalene derivatives followed by formylation. The methodologies can vary, but a common approach includes:

- Bromination : Naphthalene is treated with bromine in the presence of a catalyst to introduce the bromomethyl group.

- Formylation : The resulting brominated naphthalene undergoes a Vilsmeier-Haack reaction to introduce the carboxaldehyde group.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with naphthalene structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and others.

- IC50 Values : Compounds related to this structure demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cells. For example, derivatives exhibited IC50 values as low as 14 nM against MCF-7 cells, suggesting that modifications at specific positions can enhance potency .

Antimicrobial Activity

Naphthalene derivatives are also noted for their antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains:

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes, leading to cell lysis. This is facilitated by the lipophilicity of the compound, which enhances membrane penetration .

- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values for related compounds, indicating their effectiveness against pathogens. For instance, certain derivatives have shown MIC values in the low micromolar range against resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromomethyl | 1 | Enhances lipophilicity and cytotoxicity |

| Aldehyde | 7 | Contributes to reactivity with biological targets |

| Electron-withdrawing groups | Various positions | Generally increase potency by stabilizing reactive intermediates |

Case Studies

Several case studies have highlighted the efficacy of naphthalene derivatives in preclinical settings:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-(Bromomethyl)naphthalene-7-carboxaldehyde?

- Methodology :

- Synthesis : The compound can be synthesized via bromination of naphthalene derivatives using reagents like under radical initiation or electrophilic substitution conditions. Purification is typically achieved via column chromatography or recrystallization.

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation (, ), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Infrared (IR) spectroscopy can confirm functional groups like the aldehyde (stretching ~1700 cm) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties :

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane) to optimize reaction conditions.

- Stability : Assess degradation under light, heat, and humidity using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).

- Reactivity : The bromomethyl group is susceptible to nucleophilic substitution, while the aldehyde may oxidize; store under inert atmosphere at -20°C .

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity risks observed in naphthalene analogs .

Advanced Research Questions

Q. How can researchers design toxicological studies to evaluate the compound’s health effects?

- Experimental Design :

- In Vitro : Use human cell lines (e.g., HepG2 for hepatic effects, BEAS-2B for respiratory toxicity) to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection).

- In Vivo : Follow OECD guidelines for acute/subchronic exposure in rodents. Routes include inhalation (aerosolized compound), oral gavage, or dermal application. Monitor systemic outcomes (e.g., hepatic/renal function, hematological parameters) as per Table B-1 in toxicological profiles .

- Bias Mitigation : Randomize dose groups, blind outcome assessments, and include positive/negative controls to address risks of bias (Table C-7) .

Q. How should conflicting data from toxicological studies on naphthalene derivatives be resolved?

- Analysis Framework :

- Study Quality : Apply risk-of-bias criteria (Table C-6/C-7) to evaluate randomization, allocation concealment, and outcome reporting completeness .

- Mechanistic Consistency : Compare results with structurally similar compounds (e.g., 1-methylnaphthalene) to identify trends in toxicity pathways (e.g., cytochrome P450-mediated bioactivation) .

- Meta-Analysis : Aggregate data from peer-reviewed studies while excluding non-peer-reviewed sources unless validated by independent experts .

Q. What methodologies are recommended for studying environmental partitioning and degradation of this compound?

- Environmental Fate :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.